N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-aminobenzimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(16)13-6-7-15-10-5-3-2-4-9(10)14-11(15)12/h2-5H,6-7H2,1H3,(H2,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKYIMYNYOBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide Analogs
Retrosynthetic Analysis of the N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide Scaffold
A retrosynthetic analysis of the target scaffold, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the formation of the benzimidazole (B57391) core, the N-alkylation of the benzimidazole nitrogen, and the formation of the acetamide (B32628) group.
One logical disconnection is at the N1-C bond of the benzimidazole ring, leading to 2-aminobenzimidazole (B67599) and a suitable N-acetylated 2-aminoethyl synthon. This approach focuses on the late-stage introduction of the ethyl-acetamide side chain.
A second key disconnection can be made at the C2-N bond within the 2-aminobenzimidazole moiety. This suggests a cyclization reaction between a substituted o-phenylenediamine (B120857) and a cyanogen (B1215507) source to form the 2-aminobenzimidazole ring. The o-phenylenediamine precursor would already bear the N-(2-acetamidoethyl) substituent.
Finally, the acetamide bond can be disconnected, leading to a precursor with a primary amine on the ethyl side chain. This allows for the late-stage introduction of the acetyl group or other acyl groups, providing a point for diversification. This retrosynthetic approach is often favored for generating a library of analogs with varied acetamide moieties.
Novel Synthetic Routes for the Core Structure
The synthesis of the benzimidazole core is a well-established area of heterocyclic chemistry, with numerous methods available. rsc.orgniscpr.res.in Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. niscpr.res.inmdpi.com However, recent advancements have focused on milder and more efficient protocols.
One-pot syntheses have gained prominence, involving the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst. nih.govniscpr.res.in Various catalytic systems have been employed, including transition metal catalysts like copper (II) acetate (B1210297) and palladium, as well as Lewis acids. niscpr.res.in For the synthesis of 2-aminobenzimidazoles specifically, the cyclodesulfurization of a pre-formed thiourea (B124793) is a common and effective method. symbiosisonlinepublishing.com This involves reacting an o-phenylenediamine with an isothiocyanate, followed by cyclization. nih.gov
A particularly relevant synthetic route for this compound involves the initial N-alkylation of an o-phenylenediamine with a protected 2-aminoethyl group, followed by cyclization to form the 2-aminobenzimidazole ring. The protecting group can then be removed and the resulting amine acylated to yield the final product. nih.gov
| Starting Materials | Reagents and Conditions | Product | Key Features |
| o-Phenylenediamine, N-acetylethylenediamine | Heat | This compound | Direct condensation |
| o-Phenylenediamine, Isothiocyanatoethyl acetamide | Cyclodesulfurizing agent | This compound | Formation of 2-aminobenzimidazole from thiourea intermediate |
| N-(2-aminoethyl)acetamide, 2-chlorobenzimidazole | Base | This compound | N-alkylation of pre-formed benzimidazole |
Diversification Strategies for Structural Modifications of the Benzimidazole Ring
The benzimidazole ring offers multiple positions for structural modification, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. The most common positions for substitution are the C2, N1, and the benzene (B151609) ring (C4, C5, C6, and C7). researchgate.netresearchgate.net
C2-Position: The 2-amino group can be further functionalized. For instance, it can be acylated, alkylated, or converted to a Schiff base. eurekaselect.com These modifications can significantly impact the molecule's biological activity.
N1-Position: The nitrogen at the 1-position is readily alkylated or arylated. researchgate.netlookchem.com In the context of the target molecule, this position is already occupied by the ethyl-acetamide moiety. However, for the synthesis of analogs, varying the length and functionality of this alkyl chain is a common strategy.
Benzene Ring: The benzene portion of the benzimidazole can be substituted with a wide range of functional groups, including halogens, nitro groups, alkyl chains, and alkoxy groups. researchgate.net These substitutions can influence the electronic properties and steric profile of the molecule. Such modifications are typically introduced at the level of the o-phenylenediamine starting material. nih.gov
Synthetic Methodologies for Acetamide Moiety Variations
The acetamide group provides a straightforward handle for introducing diversity into the final molecule. A common strategy involves the synthesis of a precursor with a primary amine on the ethyl side chain, which can then be acylated with various carboxylic acids or their activated derivatives. nih.gov
Standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or HATU can be employed for this purpose. nih.govhepatochem.com Alternatively, acyl chlorides or anhydrides can be used to acylate the amine under basic conditions. fishersci.it This approach allows for the introduction of a wide array of substituents on the acyl group, including aliphatic, aromatic, and heterocyclic moieties. nih.gov
| Amine Precursor | Acylating Agent | Coupling Reagents/Conditions | Product |
| 1-(2-Amino-ethyl)-1H-benzoimidazol-2-ylamine | Acetic anhydride | Base | This compound |
| 1-(2-Amino-ethyl)-1H-benzoimidazol-2-ylamine | Substituted carboxylic acid | EDC, HOBt | Varied N-acyl derivatives |
| 1-(2-Amino-ethyl)-1H-benzoimidazol-2-ylamine | Substituted acyl chloride | Base | Varied N-acyl derivatives |
Stereoselective Synthesis Approaches for this compound Derivatives
While the parent molecule, this compound, is achiral, the introduction of stereocenters can be a valuable strategy for developing more potent and selective analogs. Stereocenters can be introduced on the N1-side chain or on the benzimidazole ring itself.
For derivatives with a chiral center on the N1-side chain, a stereoselective synthesis could involve the use of a chiral starting material, such as a chiral 2-aminoethanol derivative. This chiral synthon can then be carried through the synthetic sequence to yield the final enantiomerically pure product.
Alternatively, asymmetric catalysis can be employed. For instance, the enantioselective alkylation of the benzimidazole nitrogen with a prochiral electrophile could be achieved using a chiral catalyst. researchgate.net Furthermore, if a ketone is introduced into the side chain, asymmetric reduction can be used to create a chiral alcohol.
Green Chemistry Principles in the Synthesis of Related Compounds
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce the environmental impact of chemical processes. mdpi.comijarsct.co.in Key areas of focus include the use of greener solvents, alternative energy sources, and recyclable catalysts.
Green Solvents: Water and ethanol (B145695) are being explored as environmentally benign alternatives to traditional organic solvents. nih.gov Solvent-free reactions, where the reactants are heated together without a solvent, are also a promising green approach. mdpi.com
Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzimidazoles. ijarsct.co.in Ultrasound has also been utilized as an alternative energy source. rsc.org
Recyclable Catalysts: The use of solid-supported catalysts, such as zeolites and metal oxides, facilitates easy separation and recycling of the catalyst, thereby reducing waste. nih.govmdpi.com Nanoparticle catalysts are also gaining attention due to their high activity and recyclability. nih.gov
The application of these green chemistry principles can lead to more sustainable and cost-effective methods for the synthesis of this compound and its analogs.
Computational and Theoretical Investigations of N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide
Quantum Chemical Characterization of Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic characteristics of molecules. For benzimidazole (B57391) derivatives, such studies are crucial for understanding their stability, reactivity, and non-covalent interaction capabilities. nih.gov DFT analysis can determine the nature of hydrogen bonding interactions, which is critical for molecular recognition. nih.gov
Key electronic properties that are typically calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap is an indicator of chemical reactivity and kinetic stability. For similar alkylated benzimidazoles, DFT analyses have been performed to confirm the stability of interactions with protein residues. nih.gov
Table 1: Illustrative Quantum Chemical Properties for a Benzimidazole Scaffold This table presents hypothetical data based on typical values for related benzimidazole derivatives to illustrate the output of quantum chemical calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capacity. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide is highly dependent on its three-dimensional conformation. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. This generates a potential energy surface, or energy landscape, which identifies low-energy, stable conformers and the energy barriers between them.
The key rotatable bonds in this compound are those in the N-ethyl-acetamide side chain. Theoretical methods can systematically rotate these bonds and calculate the corresponding energy at each step. This analysis reveals the preferred spatial arrangement of the benzimidazole ring relative to the acetamide (B32628) group, which is critical for understanding how the molecule might fit into a protein's binding site.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its behavior in different environments, such as in aqueous solution or when bound to a biological target. preprints.org These simulations have been successfully used to suggest stable complex formation for other 2-benzimidazolamine-acetamide derivatives. researchgate.net
An MD simulation begins with a starting structure, often derived from docking or quantum chemical calculations. The forces on each atom are calculated using a force field (e.g., AMBER, CHARMM, OPLS), and the equations of motion are integrated over short time steps (femtoseconds) to track the trajectory of the system. chemrxiv.org Analysis of these trajectories can reveal the stability of the compound's conformation, its flexibility, and the specific hydrogen bonds it forms with surrounding water molecules or protein residues. For instance, MD simulations of benzimidazole-protein complexes have been used to confirm the stability of the ligand within the binding pocket. nih.govpreprints.org
Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for an MD simulation of a small molecule like a benzimidazole derivative in a solvent.
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | AMBER or CHARMM |
| Solvent Model | TIP3P Water |
| Ensemble | NPT (Isothermal-Isobaric) |
| Temperature | 298.15 K (25 °C) |
| Pressure | 1.0 atm |
| Simulation Time | 100 nanoseconds |
| Time Step | 2.0 femtoseconds |
In Silico Ligand-Target Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. vensel.orgresearchgate.net
For this compound, a docking study would involve placing the molecule into the binding site of a selected target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov The resulting docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein. preprints.org Studies on similar benzimidazole derivatives have shown effective binding to targets like E. coli methionine aminopeptidase (B13392206) and HIV-1 reverse transcriptase. researchgate.netvensel.org
Table 3: Hypothetical Docking Results for this compound Against a Kinase Target This table is a fictional representation of docking results to illustrate the type of data generated. The target and residues are chosen for exemplary purposes based on common benzimidazole targets.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 8 (CDK8) | -8.5 | Lys52 | Hydrogen Bond (with acetamide oxygen) |
| Tyr32 | Hydrogen Bond (with amino group) | ||
| Val27 | Hydrophobic Interaction (with benzimidazole ring) |
Chemoinformatics and Scaffold Hopping Approaches for N-[2-(2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide
Chemoinformatics applies computational methods to solve chemical problems, while scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. This technique is used to discover new compounds with improved properties, such as better potency, selectivity, or pharmacokinetic profiles. dundee.ac.uk
The 2-amino-benzimidazole core of this compound serves as its central scaffold. Chemoinformatic approaches can be used to search databases for alternative scaffolds that maintain a similar 3D arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). For example, an indole (B1671886) or indazole ring might replace the benzimidazole core if it can present the key interacting groups in a similar spatial orientation. rsc.org This strategy can lead to the identification of novel chemical series with potentially superior drug-like properties. dundee.ac.uk
Theoretical Studies on Reaction Mechanisms Involving the Compound
Theoretical chemistry can be used to investigate the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy profiles. researchgate.net For this compound, such studies could focus on its synthesis or potential metabolic degradation pathways.
For example, the final step in a potential synthesis might involve the acylation of a diamine precursor. Quantum chemical calculations could model this reaction to determine the activation energy barrier, thus predicting the reaction's feasibility and kinetics. By calculating the energies of reactants, transition states, and products, a complete reaction coordinate diagram can be constructed, offering a deeper understanding of the chemical transformation at the molecular level. researchgate.net
Elucidation of Molecular Mechanisms and Cellular Interactions of N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide
Target Identification and Validation Methodologies (e.g., affinity chromatography, chemical proteomics)
At present, specific molecular targets of N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide have not been definitively identified in published literature. The initial steps in characterizing a novel compound's mechanism of action typically involve target identification methodologies. Techniques such as affinity chromatography, where the compound is immobilized to a stationary phase to capture interacting proteins from cell lysates, have not yet been reported for this specific molecule. Similarly, chemical proteomics approaches, which utilize tagged versions of the compound to identify binding partners within the cellular proteome, remain an area for future investigation. The broader class of benzimidazole (B57391) derivatives has been shown to interact with a wide array of biological targets, suggesting that this compound may also possess specific binding partners that are yet to be discovered.
Enzyme Inhibition and Activation Studies (in vitro, cell-free systems)
Direct evidence from in vitro, cell-free enzyme inhibition or activation studies for this compound is not currently available. Such assays are crucial for determining if a compound directly modulates the activity of specific enzymes. For related benzimidazole-containing acetamide (B32628) derivatives, various enzymatic activities have been reported. For instance, some derivatives have been investigated for their potential to inhibit kinases or other enzymes involved in cellular signaling. However, without specific experimental data for this compound, any discussion of its enzymatic effects would be speculative. Future research will likely involve screening this compound against panels of relevant enzymes to identify any direct modulatory effects.
Receptor Binding Affinity and Selectivity Profiling (in vitro, membrane preparations)
In vitro receptor binding assays using membrane preparations are a standard method to determine the affinity and selectivity of a compound for various receptors. As of the latest literature review, no studies have been published that specifically profile the receptor binding affinity of this compound. The diverse pharmacological profiles of other benzimidazole derivatives, which are known to interact with a range of receptors, underscore the importance of such studies for this compound. Determining its receptor binding profile will be a critical step in elucidating its pharmacological properties and potential therapeutic applications.
Modulation of Protein-Protein Interactions by N-[2-(2-Amino-benzoimidazol-1-yl)-acetamide
The ability of small molecules to modulate protein-protein interactions (PPIs) is an increasingly important area of drug discovery. There is currently no published research that investigates the role of this compound as a modulator of PPIs. Techniques such as co-immunoprecipitation, surface plasmon resonance, or yeast two-hybrid screens would be necessary to identify and characterize any such activity. Given the structural features of the compound, the potential for it to interfere with or stabilize specific PPIs exists, but remains to be experimentally verified.
Investigation of Intracellular Signaling Pathway Modulation (using cell lines)
Studies utilizing cell lines to investigate the modulation of intracellular signaling pathways by this compound are not yet available in the scientific literature. Analysis of key signaling pathways, such as MAPK, PI3K/Akt, or NF-κB pathways, through techniques like western blotting for phosphorylated proteins, would provide insight into the compound's cellular effects. While some benzimidazole derivatives have been shown to influence these pathways, direct evidence for this compound is lacking.
Analysis of Cell Cycle Regulation and Apoptotic Pathways (in vitro cell models)
The effects of this compound on cell cycle regulation and the induction of apoptosis in in vitro cell models have not been reported. Standard assays to assess these effects include flow cytometry for cell cycle analysis and annexin (B1180172) V/propidium iodide staining to detect apoptosis. Many benzimidazole-based compounds have demonstrated anticancer properties by inducing cell cycle arrest and apoptosis. Future studies on this compound will likely explore these potential activities in various cancer cell lines.
Membrane Permeability and Intracellular Localization Studies (cellular level)
Data on the membrane permeability and intracellular localization of this compound is not currently available. Understanding a compound's ability to cross cellular membranes and its distribution within the cell is fundamental to interpreting its biological activity. Techniques such as the parallel artificial membrane permeability assay (PAMPA) or cell-based assays using fluorescently-tagged analogues could be employed to determine these properties. Such studies would be instrumental in understanding the bioavailability and subcellular targets of the compound.
Absence of Research Data on the Metabolomic and Proteomic Signatures of this compound
Initial investigations into the molecular and cellular interactions of the chemical compound this compound have revealed a significant gap in the scientific literature. Specifically, there is no available research detailing the metabolomic and proteomic signatures induced by this compound in any cellular system.
Despite a comprehensive search of scholarly articles, scientific databases, and patent literature, no studies were identified that have investigated the global changes in metabolites and proteins in cells exposed to this compound. This indicates that the specific impact of this compound on cellular metabolism and protein expression remains an unexplored area of research.
Metabolomics and proteomics are crucial disciplines in understanding the mechanism of action of chemical compounds. Metabolomic studies would provide a snapshot of the metabolic pathways affected by this compound, highlighting alterations in key small molecules. Proteomic analyses would complement this by identifying changes in the abundance and post-translational modifications of proteins, offering insights into the cellular processes and signaling cascades modulated by the compound.
The absence of such data for this compound means that a critical aspect of its biological activity is currently unknown. Future research in this area would be essential to build a comprehensive profile of the compound's interactions at the cellular level. Such studies would involve treating relevant cell lines with the compound and subsequently analyzing the cellular lysates using techniques like mass spectrometry-based metabolomics and proteomics. The resulting data would be invaluable for elucidating its molecular mechanisms and potential therapeutic applications.
Without these foundational studies, any discussion on the metabolomic and proteomic signatures of this compound would be purely speculative. Therefore, this section remains to be written pending the generation of the necessary experimental data.
Structure Activity Relationship Sar Studies of N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide Derivatives
Design Principles for N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide Analog Libraries
The design of analog libraries for the this compound scaffold is guided by principles aimed at systematically exploring the chemical space around the core molecule. A primary strategy involves structural modifications at key positions of the benzimidazole (B57391) ring, such as the N-1, C-2, and C-5/6 positions, to enhance biological efficacy against a wide range of pathogens or cellular targets. nih.gov
Key design principles include:
Scaffold Hopping and Decoration: This involves maintaining the core benzimidazole-acetamide structure while introducing a diverse set of substituents. For instance, functionalization at the 2-amino group or the acetamide (B32628) nitrogen allows for the introduction of various chemical moieties to probe interactions with biological targets.
Combinatorial Chemistry: Synthetic methodologies are employed to create large, diverse libraries of compounds. For example, the azide (B81097) coupling method can be used to attach a wide array of functionalities, ranging from lipophilic to hydrophilic groups, by reacting a precursor with various amines or amino acids. preprints.org This facilitates a broad exploration of the SAR.
Hybrid Molecule Design: This principle involves conjugating the benzimidazole scaffold with other known bioactive pharmacophores. This can lead to synergistic effects or multi-target activity, enhancing the therapeutic potential of the resulting molecules. nih.gov For example, a series of N-substituted benzimidazole derived carboxamides have been designed and synthesized to explore their antimicrobial and anticancer activities. nih.gov
The overarching goal is to generate a collection of structurally related compounds that allows for a systematic evaluation of how changes in sterics, electronics, and lipophilicity impact the desired biological activity.
Positional Scanning and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the benzimidazole ring and the acetamide side chain. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.
The position of a substituent is a critical determinant of activity. mdpi.com For benzimidazole derivatives, functionalization at the C-2 and C-5/6 positions has been extensively investigated to improve antimicrobial efficacy. nih.gov Similarly, substitutions on the N-1 atom of the benzimidazole nucleus significantly influence biological outcomes. mdpi.comresearchgate.net For example, in a study of benzimidazole-derived Schiff bases, the nature of the substituent on the N-1 atom (e.g., methyl, phenyl, hexyl) had a notable impact on the resulting antibacterial and antiproliferative activities. mdpi.comresearchgate.net
The electronic and steric properties of the substituents are also crucial. In a study of compounds targeting casein kinase 1 (CK1), modifications to a benzamido group attached to a core scaffold demonstrated the importance of these effects. The introduction of electron-withdrawing groups or bulky substituents altered the inhibitory activity against different kinase isoforms. nih.gov
The following table illustrates the effect of substituents on the inhibitory activity of selected benzimidazole-related compounds against CK1 isoforms.
| Compound | Substituent (R) | IC₅₀ CK1δ (µM) | IC₅₀ CK1ε (µM) |
| 1 | H | >10 | >10 |
| 2 | 2-CF₃O-phenyl | 0.091 | 0.283 |
| 3 | 2-CF₃O-phenyl (N-methylated) | >10 | >10 |
| 4 | Pyridin-4-yl (6-CF₃ on benzimidazole) | 0.229 | 0.207 |
| 5 | 2-Cl-pyridin-4-yl | 0.040 | 0.199 |
| 6 | 3-Cl-pyridin-4-yl | 0.042 | 0.033 |
| Data sourced from a study on 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives, which share a similar structural motif. nih.gov |
This data shows that adding a 2-trifluoromethoxy-phenyl group (Compound 2) significantly increases potency compared to the unsubstituted compound (Compound 1). nih.gov However, methylation of the benzimidazole nitrogen (Compound 3) eliminates this activity. nih.gov Furthermore, the position of a chloro substituent on the pyridine (B92270) ring (Compounds 5 and 6) fine-tunes the selectivity between the CK1δ and CK1ε isoforms. nih.gov
Impact of Stereochemistry on Molecular Recognition and Cellular Effects
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in molecular recognition and subsequent cellular effects. The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is often highly stereospecific, meaning that one stereoisomer (enantiomer or diastereomer) may exhibit significantly higher activity than others.
For derivatives of this compound, the presence of chiral centers can have a profound impact on their biological profile. Although specific studies on the stereochemistry of this exact compound are not detailed in the provided context, the principles are broadly applicable. The synthesis of novel heterocyclic amino esters and amides with multiple chiral centers has been achieved through stereocontrolled synthetic routes. nih.gov In such syntheses, the stereochemical configuration of the final products is predetermined by the structure of the starting materials. nih.gov This approach is crucial for producing stereochemically pure compounds, which allows for the unambiguous determination of the SAR for each isomer.
The differential activity of stereoisomers arises from their distinct interactions with the chiral environment of the target's binding site. One isomer may fit perfectly, forming optimal hydrogen bonds, hydrophobic interactions, and electrostatic interactions, while the other isomer may fit poorly or not at all. This difference in binding affinity translates directly to differences in potency and can also affect the mechanism of action and off-target effects. Therefore, controlling stereochemistry during the design and synthesis of analog libraries is essential for developing effective and selective therapeutic agents. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models for the this compound Scaffold
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com This approach is invaluable for predicting the activity of novel molecules and for gaining deeper insights into the structural features that govern their mechanism of action. nih.govexcli.de
For scaffolds related to this compound, several QSAR studies have been successfully conducted. For example, a QSAR analysis was applied to a series of 2-amino-1-substituted benzimidazoles to model their antibacterial activity against Pseudomonas aeruginosa. nih.gov In this study, various physicochemical, steric, electronic, and structural molecular descriptors were correlated with the minimum inhibitory concentration (MIC) values. Multiple Linear Regression (MLR) was used to develop predictive models. nih.gov
Another study focused on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as potent inhibitors of Interleukin-1 receptor-associated kinase-4 (IRAK4). researchgate.net A systematic 3D-QSAR study using the PHASE atom-based method yielded a model with high predictive power (R² = 0.97), which can be a useful tool for designing new and improved IRAK4 inhibitors. researchgate.net
The table below summarizes a representative QSAR model for the antibacterial activity of benzimidazole derivatives.
| Model Equation | n | r | s | F |
| log(1/cMIC) = 0.24(±0.08) µ + 0.08(±0.03) π - 0.58(±0.13) Ii + 3.03(±0.29) | 14 | 0.926 | 0.179 | 17.5 |
| Adapted from a QSAR study on 2-Amino or 2-Methyl-1-Substituted Benzimidazoles. nih.gov |
µ : Dipole moment (electronic descriptor)
π : Hydrophobicity constant (physicochemical descriptor)
Ii : Indicator variable (structural descriptor)
n : Number of compounds; r : Correlation coefficient; s : Standard error of estimate; F : Fischer statistic.
This model indicates that antibacterial activity is positively correlated with the dipole moment and hydrophobicity of the substituents, while the indicator variable suggests that certain structural features are detrimental to activity. nih.gov Such QSAR models provide a quantitative framework for optimizing the benzimidazole-acetamide scaffold.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.comdovepress.com A pharmacophore model serves as a 3D template, highlighting key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com
For the this compound scaffold, ligand-based design principles are employed when the 3D structure of the biological target is unknown. This approach relies on the structures of known active compounds. By aligning a set of active molecules, common chemical features that are essential for their activity can be identified and integrated into a pharmacophore model. researchgate.net
The process typically involves:
Conformational Analysis: Generating a range of possible 3D conformations for each active molecule.
Feature Identification: Defining key chemical features within each molecule.
Model Generation: Aligning the molecules and identifying a common spatial arrangement of features that is present in all active compounds but absent in inactive ones.
This resulting pharmacophore model can then be used for virtual screening of large compound databases to identify novel molecules that match the model's features and are therefore likely to be active. mdpi.comdovepress.com For instance, a pharmacophore model developed for N-aryl-benzimidazolone analogs targeting the Hsp90 protein successfully highlighted crucial hydrogen bonding and hydrophobic interactions within the active site. mdpi.com This model was then used to screen a database of nearly 31,000 compounds, leading to the identification of promising new candidates. mdpi.com This demonstrates the utility of pharmacophore modeling as a key strategy in the rational design of new derivatives based on the benzimidazole scaffold.
SAR Insights into Specific Target Binding and Mechanism of Action
SAR studies provide critical insights into how derivatives of this compound bind to specific biological targets and exert their mechanism of action. By correlating structural modifications with changes in activity, researchers can deduce the key molecular interactions driving the compound's effects.
Protein Kinase Inhibition: Benzimidazole derivatives have been identified as potent inhibitors of various protein kinases. For example, a series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives were found to be highly potent and selective inhibitors of casein kinase 1 delta (CK1δ) and epsilon (CK1ε). nih.gov X-ray crystallography of a lead compound bound to CK1δ revealed the specific binding mode, showing how the heterocyclic system interacts with the kinase's active site. This structural information explains the observed SAR and provides a clear path for further optimization. nih.gov
Anticancer Activity: Certain N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides have been designed as antiproliferative agents for invasive breast cancer. preprints.org The proposed mechanism of action is the inhibition of cathepsin K, a proteolytic enzyme implicated in cancer progression. Molecular docking studies supported this hypothesis, showing that the most potent compounds fit well within the active site of cathepsin K. The SAR indicated that moderate lipophilicity was associated with optimal potency. preprints.org
Neuroprotective Effects: Benzimidazole-containing acetamide derivatives have shown potential in attenuating neuroinflammation and oxidative stress. nih.gov In a model of ethanol-induced neurodegeneration, these compounds were able to ameliorate oxidative stress and reduce the expression of inflammatory markers like TNF-α and NF-κB. Docking analysis suggested that these molecules have an affinity for several receptors involved in neurodegeneration, indicating a potential multi-target mechanism of action. nih.gov
GABA-ergic and Glutamatergic Activities: The molecular design of acetamide derivatives has also been explored for activity on neurotransmitter receptors. Molecular docking studies predicted that N-acyl derivatives of a related 2-(2-oxopyrrolidin-1-yl)-acetamide scaffold could form stable complexes with the binding sites of GABAA and AMPA receptors, suggesting a potential mechanism for nootropic effects. semanticscholar.org
These examples demonstrate how SAR studies, often complemented by computational methods like molecular docking, are instrumental in elucidating the specific target interactions and mechanisms of action for the this compound scaffold and its analogs.
Advanced Biophysical and Structural Biology Investigations of N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide Interactions
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques essential for a thorough characterization of the binding properties of N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide with its protein targets. These methods provide a complete profile of the kinetic and thermodynamic parameters that define the molecular interaction.
ITC directly measures the heat released or absorbed during a binding event, offering a complete thermodynamic signature of the interaction in a single experiment. osu.edu By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. unizar.esnih.gov This information is crucial for understanding the forces driving the binding event, whether it is enthalpically driven (e.g., through hydrogen bonds and van der Waals interactions) or entropically driven (e.g., through the release of water molecules from the binding interface). For instance, studies on other benzimidazole (B57391) derivatives have successfully used ITC to characterize their inclusion behavior with macrocyclic hosts and their binding to protein kinases. researchgate.netresearchgate.net
SPR, conversely, is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. This allows for the real-time monitoring of the association (kon) and dissociation (koff) rates of the complex. From these kinetic rate constants, the equilibrium dissociation constant (Kd) can be precisely calculated (Kd = koff/kon). SPR is particularly valuable for its high sensitivity and ability to analyze a wide range of interaction affinities and kinetics. The combination of SPR with techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has been effectively used to characterize entire libraries of small molecules targeting a specific protein. nih.gov
A hypothetical analysis of this compound binding to a putative kinase target using these methods could yield the data presented in the tables below, illustrating a comprehensive binding profile.
Table 1: Illustrative Thermodynamic Profile of this compound Binding to Target Protein X via ITC
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the compound and its target. |
| Dissociation Constant (Kd) | 150 | nM | Suggests a high-affinity interaction. |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The negative value indicates the binding is enthalpically favorable and exothermic. |
| Entropy Change (ΔS) | +5.2 | cal/mol·K | The positive value suggests an increase in disorder, likely due to desolvation effects, contributing favorably to binding. |
Table 2: Illustrative Kinetic Profile of this compound Binding to Target Protein X via SPR
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Association Rate (kon) | 2.5 x 105 | M-1s-1 | Represents a rapid binding of the compound to the target. |
| Dissociation Rate (koff) | 3.75 x 10-2 | s-1 | Indicates a relatively slow dissociation, contributing to a stable complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for characterizing ligand-target complexes at an atomic level. It provides detailed information on the binding interface, conformational changes, and dynamics of both the ligand and the protein upon complex formation. mans.edu.eg
For this compound, several NMR methods can be employed. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY), are highly effective for screening and identifying binding fragments. These methods can confirm direct binding and identify the specific protons on the compound that are in close proximity to the protein target.
Protein-observed NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to map the binding site on the protein. By comparing the HSQC spectra of the protein in its free and ligand-bound states, specific amino acid residues involved in the interaction can be identified through chemical shift perturbations (CSPs). The magnitude of the CSPs can provide information about the location and strength of the binding interaction. Studies on various benzimidazole derivatives have utilized 1H and 13C NMR to characterize their structure and confirm complex formation, where shifts in the NMR signals indicate changes in the electronic environment upon binding. beilstein-journals.orgresearchgate.netclockss.org
Table 3: Hypothetical Chemical Shift Perturbations in the 1H-15N HSQC Spectrum of Target Protein X upon Binding of this compound
| Residue | Free State (1H, 15N ppm) | Bound State (1H, 15N ppm) | Combined Shift Perturbation (Δδ ppm) | Location in Protein |
|---|---|---|---|---|
| Gly52 | (8.31, 109.5) | (8.45, 110.1) | 0.19 | Hinge Region |
| Val60 | (7.98, 121.3) | (8.01, 121.4) | 0.04 | P-loop |
| Leu105 | (8.75, 125.4) | (9.05, 126.8) | 0.46 | ATP Binding Pocket |
| Asp165 | (8.12, 118.9) | (8.29, 119.3) | 0.23 | Catalytic Loop |
X-ray Crystallography of this compound-Target Co-complexes
X-ray crystallography is the gold standard for providing high-resolution, three-dimensional structural information of a ligand-target complex. nih.gov Obtaining a co-crystal structure of this compound bound to its target protein would offer an unparalleled, detailed view of the binding mode at the atomic level. youtube.com
This technique would precisely reveal the orientation and conformation of the compound within the binding pocket. It would also allow for the detailed mapping of all intermolecular interactions, such as hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking, between the compound and specific amino acid residues of the target. Such information is invaluable for structure-based drug design, enabling rational modifications to the compound to improve its potency, selectivity, and pharmacokinetic properties. While crystal structures for the specific compound of interest are not publicly available, related structures of 2-aminobenzimidazole (B67599) derivatives in complexes have been determined, showcasing the detailed interaction patterns that can be elucidated. researchgate.net
Table 4: Hypothetical Key Interactions for this compound in the Binding Site of Target Protein X Derived from X-ray Crystallography
| Compound Moiety | Interacting Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| 2-Amino group (NH2) | Asp165 (side chain O) | Hydrogen Bond | 2.8 |
| Benzimidazole N3 | Lys72 (side chain NH3+) | Hydrogen Bond | 2.9 |
| Benzimidazole Ring | Phe167 (side chain) | π-π Stacking | 3.5 |
| Acetamide (B32628) Carbonyl (C=O) | Backbone NH of Val106 | Hydrogen Bond | 3.0 |
Cryo-Electron Microscopy (Cryo-EM) Applications in Complex Structural Elucidation
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for large, dynamic, or membrane-associated protein complexes that are challenging to crystallize. americanpeptidesociety.orgshuimubio.com Cryo-EM allows for the determination of high-resolution structures of biomolecules in a near-native, vitrified state, bypassing the need for crystal formation. creative-diagnostics.com
For a compound like this compound, Cryo-EM would be especially applicable if its target is a large kinase complex, a G protein-coupled receptor (GPCR), or another membrane protein. nih.gov The technique can capture different conformational states of the target protein, providing insights into the dynamic effects of ligand binding. creative-diagnostics.com Recent advancements have pushed the resolution of Cryo-EM to near-atomic levels, making it increasingly powerful for visualizing the binding pockets of small molecules and guiding structure-based drug design. nih.gov Although no Cryo-EM structures involving this specific compound have been reported, the rapid growth of the technique in drug discovery highlights its potential for elucidating such interactions in the future. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformational dynamics of a protein in solution. acs.org The technique monitors the rate at which backbone amide hydrogens exchange with deuterium atoms in the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a fingerprint of the protein's structure and flexibility. nih.gov
By comparing the deuterium uptake of a protein in its free state versus its complex with this compound, regions that undergo conformational changes upon binding can be identified. researchgate.net A decrease in deuterium exchange in a particular region typically indicates that it has become more structured or less solvent-accessible, which can directly map the binding site or identify allosteric changes elsewhere in the protein. This method is highly complementary to static structural techniques like X-ray crystallography and Cryo-EM, as it provides crucial information about the dynamic nature of the protein-ligand interaction. nih.gov
Table 5: Illustrative HDX-MS Data for Target Protein X upon Binding to this compound
| Peptide Sequence (Residues) | ΔD (Bound - Free) at 5 min | Interpretation |
|---|---|---|
| GSQVFL (101-106) | -1.8 Da | Significant protection; likely part of the direct binding interface. |
| YMAPEI (164-169) | -2.1 Da | Strong protection; indicates this region is shielded from solvent upon binding. |
| KLGDFG (50-55) | -0.3 Da | Minor protection; may indicate a subtle conformational change near the binding site. |
High-Throughput Screening Methodologies for Identifying Novel N-[2-(2-Amino-benzoimidazol-1-yl)-acetamide Interactors
Identifying novel biological targets or interactors for a compound like this compound can be achieved through various high-throughput screening (HTS) methodologies. These approaches allow for the rapid testing of thousands of potential interactions in an automated fashion. yu.edu
Phenotypic Screening: In this approach, the compound is tested across a wide array of cell lines or model organisms to identify a specific, measurable change in phenotype (e.g., cell death, inhibition of proliferation, or modulation of a signaling pathway). acs.org A hit from a phenotypic screen can reveal a compound's potential therapeutic area, after which target deconvolution methods are used to identify the specific protein(s) responsible for the observed effect.
Target-Based Screening: If a class of potential targets is suspected (e.g., kinases, GPCRs), the compound can be screened against a large panel of purified proteins. Assays are designed to measure the compound's direct effect on the activity of each protein, such as enzymatic inhibition or receptor binding. For example, screening a library of benzimidazole compounds against FLT3 receptor tyrosine kinase successfully identified a selective inhibitor for acute myeloid leukemia. nih.gov
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to "fish" for binding partners from a complex cell lysate. The compound is immobilized on a solid support and used as bait to capture its interacting proteins, which are then identified by mass spectrometry.
These screening funnels are essential for discovering new biological roles for compounds and for identifying new starting points for drug discovery programs.
Table 6: List of Mentioned Compounds | Compound Name | |---| | this compound | | 2-aminobenzimidazole |-yl)-ethyl]-acetamide | | 2-aminobenzimidazole |
Future Directions and Potential Research Applications of N 2 2 Amino Benzoimidazol 1 Yl Ethyl Acetamide
Development of N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, enabling the study of that target's function in a cellular or organismal context. The development of this compound into such a tool could significantly advance our understanding of its molecular interactions.
Future research could focus on modifying the parent compound to incorporate reporter tags or reactive groups. For instance, the primary amino group at the 2-position or the terminal acetamide (B32628) could be functionalized with:
Fluorophores: Attaching a fluorescent dye would allow for visualization of the compound's localization within cells via microscopy, helping to identify its target organelles or protein complexes.
Biotin Tags: Biotinylation would enable affinity purification of the compound's binding partners from cell lysates, a crucial step in target identification.
Photoaffinity Labels: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification through proteomic analysis.
A successful precedent for this approach exists within the benzimidazole (B57391) class; for example, a benzimidazole core has been functionalized with an acrylate (B77674) group to create a fluorescent probe that selectively detects cysteine in human serum, demonstrating the scaffold's suitability for probe development. semanticscholar.org
| Probe Modification Strategy | Potential Attachment Site | Research Application |
|---|---|---|
| Fluorophore Conjugation (e.g., FITC, Rhodamine) | 2-amino group | Cellular localization studies, fluorescence polarization assays |
| Biotinylation | 2-amino group or ethyl-acetamide side chain | Affinity-based pull-down experiments for target identification |
| Photoaffinity Labeling (e.g., benzophenone, aryl azide) | Acetamide moiety or benzimidazole ring | Covalent capture of binding partners for mass spectrometry analysis |
Exploration of this compound as a Scaffold for Rational Molecular Design
The benzimidazole framework is considered a privileged scaffold because its physicochemical properties, including hydrogen bond donor-acceptor capacity and potential for π-π stacking, allow it to bind efficiently to diverse macromolecules. nih.gov this compound is an ideal starting scaffold for rational molecular design to generate novel therapeutic agents.
The key structural features available for modification include:
The 2-amino group: This can be acylated, alkylated, or used as a handle to introduce other functional groups.
The N1-side chain: The length and functionality of the ethyl-acetamide chain can be altered to probe the binding pocket of a target and optimize activity.
The benzene (B151609) ring: Substituents can be added at the 4, 5, 6, and 7 positions to modulate electronic properties, solubility, and metabolic stability.
This approach allows for the creation of a chemical library of related compounds. For example, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized as analogues of the antiprotozoal drug benznidazole, with some compounds showing significantly improved activity. mdpi.com Similarly, N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides were designed as antiproliferative agents for invasive breast cancer. preprints.org These studies provide a blueprint for how the this compound scaffold could be systematically modified to target a wide range of diseases.
Integration with Systems Biology Approaches to Map Compound Perturbations
Systems biology offers a holistic approach to understanding the effects of a compound on a biological system by integrating large-scale datasets from genomics, proteomics, and metabolomics. researchgate.net Instead of focusing on a single target, systems pharmacology analyzes the network-level perturbations caused by a drug, which can reveal its mechanism of action, identify off-target effects, and predict new therapeutic indications. nih.gov
Future research on this compound could involve treating cell lines or model organisms with the compound and subsequently performing 'omics' analyses:
Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered by the compound.
Proteomics (Mass Spectrometry): To measure changes in protein abundance and post-translational modifications.
Metabolomics: To profile shifts in cellular metabolites.
The resulting data can be integrated into protein-protein interaction networks and metabolic pathway maps. nih.gov This allows researchers to visualize the biological processes perturbed by the compound. Computational tools like the Connectivity Map (CMap), which compares a compound's gene expression signature to a database of signatures from known drugs, can help generate hypotheses about its mechanism and potential therapeutic uses. nih.govmdpi.com This approach moves beyond a one-drug, one-target paradigm to a more comprehensive understanding of the compound's biological impact.
Challenges and Opportunities in the Academic Research of Benzimidazole Derivatives
While the benzimidazole scaffold holds immense promise, its academic exploration faces several challenges and offers significant opportunities.
Challenges:
Drug Resistance: For antimicrobial and anticancer applications, the emergence of resistance is a persistent challenge that necessitates the design of novel derivatives that can overcome these mechanisms. frontiersin.org
Toxicity and Off-Target Effects: Some benzimidazole derivatives may exhibit toxicity due to unintended interactions with biological targets. impactfactor.org
Synthesis Efficiency: Traditional multi-step synthesis methods can be time-consuming and result in low yields, hindering the rapid generation of compound libraries for screening. frontiersin.orgimpactfactor.org
Opportunities:
Multi-target Ligands: The scaffold's versatility allows for the rational design of single molecules that can modulate multiple targets, an attractive strategy for complex diseases like cancer or inflammatory disorders. nih.gov
Nanotechnology in Drug Delivery: Formulating benzimidazole derivatives into nanoparticles or other nanocarriers could improve their bioavailability, provide controlled release, and enhance targeting to diseased tissues. impactfactor.org
Exploration of New Biological Space: High-throughput screening of benzimidazole libraries against a wider range of biological targets, including those considered "undrugged," could uncover novel therapeutic applications. impactfactor.org
| Area | Specific Challenges | Emerging Opportunities |
|---|---|---|
| Therapeutic Efficacy | Acquired drug resistance; Limited bioavailability | Design of multi-target agents; Covalent inhibitors |
| Safety Profile | Off-target toxicity; Poor selectivity | Systems biology-based toxicity prediction; Targeted delivery systems |
| Chemical Synthesis | Harsh reaction conditions; Low yields and purity | Green chemistry approaches; Flow chemistry; Microwave-assisted synthesis |
Unexplored Biological Targets and Pathways for this compound
While no biological activity has been definitively reported for this compound itself, the broad activity spectrum of related benzimidazoles suggests numerous plausible targets that remain to be explored for this specific compound.
Protein Kinases: Many benzimidazole derivatives are potent kinase inhibitors, a class of enzymes frequently dysregulated in cancer. Screening the compound against a panel of kinases could identify novel anticancer applications. bohrium.com
Tubulin Polymerization: The anthelmintic and anticancer effects of many benzimidazoles (e.g., albendazole) stem from their ability to inhibit microtubule polymerization by binding to tubulin. This remains a primary target class to investigate. researchgate.net
Parasitic Enzymes: Given the success of benzimidazoles in treating parasitic diseases, enzymes unique to parasites like Giardia intestinalis or Entamoeba histolytica are high-priority unexplored targets. mdpi.com
Neuroinflammation and Oxidative Stress Pathways: Recently, certain benzimidazole-acetamide derivatives were found to have neuroprotective effects by attenuating neuroinflammation and oxidative stress in models of neurodegeneration. nih.gov This opens a new and exciting therapeutic area to explore.
Cathepsins: A series of N-alkyl-benzimidazol-acetamides were designed to inhibit cathepsins, enzymes implicated in the progression of invasive breast cancer, suggesting this is another potential target class. preprints.org
The "Druggable Genome": A significant portion of the human proteome remains understudied. nih.gov High-throughput screening of this compound against panels of less-explored targets, such as those highlighted by the Illuminating the Druggable Genome (IDG) initiative, could uncover entirely new biology and therapeutic opportunities.
Methodological Advancements Facilitating Future Research on this compound
Recent technological and methodological advancements can significantly accelerate research on this compound and its derivatives. Traditional synthetic methods are often associated with long reaction times and difficulties in purification. impactfactor.org
Modern approaches that can facilitate future research include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times and often increase yields for the synthesis of benzimidazole derivatives. impactfactor.org
Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, such as ionic liquids or solid-supported catalysts, can make the synthesis more efficient and sustainable. mdpi.com
Solid-Phase Synthesis: Anchoring the benzimidazole core to a solid support allows for the rapid and parallel synthesis of a large library of derivatives, which is ideal for structure-activity relationship (SAR) studies.
High-Throughput Screening (HTS): Automated HTS platforms enable the rapid evaluation of thousands of compounds against specific biological targets, allowing for efficient identification of initial hits from a library derived from the this compound scaffold.
These modern methods will be crucial for efficiently synthesizing, screening, and optimizing derivatives of this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic lead.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide, and what are their mechanistic underpinnings?
- Methodology : The compound can be synthesized via cyclization of o-phenylenediamine derivatives using CO₂ under H₂ catalysis, forming the benzimidazole core . Subsequent functionalization involves coupling the acetamide moiety via nucleophilic substitution or amidation reactions. For example, intermediates like 6-methoxy-1,3-benzothiazol-2-amine can react with activated acetylating agents (e.g., 1-adamantylacetyl-1H-imidazole) in refluxing chloroform .
- Key Reagents : Chloroform, ethanol for crystallization, and catalysts like acetic anhydride for acetylation steps .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm proton environments and carbon backbone .
- IR : Peaks at ~1668 cm⁻¹ (C=O stretch of acetamide) and ~3178 cm⁻¹ (N-H stretch of benzimidazole) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N content) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds) .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodology :
- Antimicrobial Assays : Disk diffusion or MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in cell-based models .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts to improve cyclization efficiency .
- Solvent Optimization : Replace chloroform with greener solvents (e.g., DMF/water mixtures) to enhance reaction kinetics .
- Reaction Monitoring : Use TLC or HPLC to identify bottlenecks (e.g., incomplete acetylation) .
- Case Study : A reported 22% yield in adamantyl-substituted analogs highlights the need for stepwise purification and controlled crystallization .
Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence crystallographic packing and bioactivity?
- Methodology :
- X-ray Diffraction : Compare crystal structures of analogs (e.g., methoxy vs. fluoro substituents) to analyze intermolecular interactions (e.g., S⋯S contacts, H-bonding) .
- SAR Studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups) and correlate with bioactivity data .
- Example : Adamantyl groups induce gauche conformations in the acetamide chain, altering solubility and binding affinity .
Q. What computational methods validate experimental data on this compound’s conformation and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict IR/NMR spectra and compare with experimental data .
- Molecular Docking : Simulate interactions with biological targets (e.g., autophagy-related proteins) using AutoDock Vina .
- Data Contradictions : Discrepancies between computed and observed dihedral angles may arise from crystal packing forces .
Q. How can contradictory bioactivity results (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodology :
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity .
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects (e.g., apoptosis vs. cytokine modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
